5-(4-methoxyphenyl)-2H-tetrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

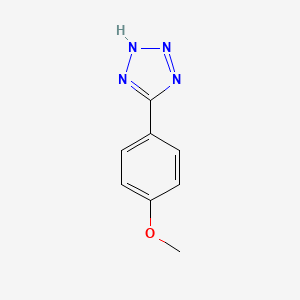

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGGHPBTKGLWQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308651 | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-51-8 | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 206225 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6926-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Context of Tetrazole Chemistry

Overview of Tetrazole Scaffolds in Modern Chemical Research

Tetrazoles are a class of heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. nih.gov Although not found in nature, the tetrazole fragment is a subject of intense study due to the broad spectrum of biological activities and unique material properties exhibited by its many derivatives. lifechemicals.com In medicinal chemistry, tetrazole scaffolds are frequently employed as metabolically stable isosteres of carboxylic acids and as surrogates for cis-amide bonds. lifechemicals.com Their unique structure, a planar ring with a multi-electron conjugated system, gives them both electron-donating and electron-withdrawing capabilities. nih.govrawdatalibrary.net This allows for strong interactions with biological targets. rawdatalibrary.net

The applications of tetrazoles are diverse, extending beyond medicine into agriculture as plant growth regulators and even the food industry as sweeteners. lifechemicals.com Their ability to coordinate with metal ions has also led to their use in developing functional metal-organic frameworks, for instance, for gas storage. lifechemicals.com Furthermore, synthetic polymers containing tetrazole fragments are being explored as promising materials, with some demonstrating high efficacy in capturing carbon dioxide. lifechemicals.com The versatility of the tetrazole ring has led to its inclusion in 22 marketed drugs with varied mechanisms of action, highlighting its importance in drug design. lifechemicals.com

Academic Significance of 5-(4-methoxyphenyl)-2H-tetrazole in Advanced Chemical Studies

The compound this compound, with the chemical formula C₈H₈N₄O, is a specific derivative of tetrazole that has its own unique set of properties and research applications. nih.govchemsynthesis.com The presence of the 4-methoxyphenyl (B3050149) group at the 5-position of the tetrazole ring gives the molecule distinct electronic and steric characteristics. The methoxy (B1213986) group, being an electron-donating group, influences the compound's reactivity and interactions.

This particular tetrazole derivative is significant in several areas of chemical research:

Catalytic Cycloadditions: It serves as a key intermediate in [3+2] cycloaddition reactions, which are crucial for synthesizing other nitrogen-rich heterocyclic compounds.

Coordination Chemistry: The methoxy group enhances the ligand-metal interactions, making it a valuable component in the study of organocopper complexes.

Regioselective Functionalization: The methoxyphenyl group facilitates the selective modification of the molecule, a property that has been demonstrated in the synthesis of related compounds.

Stabilization of Intermediates: Its electron-donating nature helps to stabilize intermediates in certain chemical reactions, such as Ullmann-type coupling reactions.

Molecular docking studies and in-silico simulations have been employed to understand how this compound interacts with specific molecular targets, suggesting its potential as a selective inhibitor of certain enzymes.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Melting Point | 235–238 °C |

| CAS Registry Number | 6926-51-8 |

Data sourced from multiple chemical databases. chemsynthesis.com

Detailed Research Findings

Research into this compound has revealed its utility in various synthetic pathways. A common method for its synthesis is the [3+2] cycloaddition reaction between sodium azide (B81097) and a nitrile precursor containing the 4-methoxyphenyl group. This reaction is often catalyzed, for instance, by a cobalt(II) complex in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

The compound exists in equilibrium between its 1H- and 2H-tautomers, with the 2H-tautomer being the more predominant form due to greater aromatic stabilization. The tetrazole ring itself is aromatic, characterized by its planar geometry and delocalized π-electrons. The compound can undergo various chemical transformations, including oxidation to form nitro derivatives, reduction to yield amine derivatives, and electrophilic aromatic substitution to introduce other functional groups onto the phenyl ring.

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl 2h Tetrazole and Structural Analogues

Regioselective Synthetic Approaches for 5-(4-methoxyphenyl)-2H-tetrazole

The synthesis of 5-substituted tetrazoles from nitriles and azides can lead to two regioisomers, the 1,5- and 2,5-disubstituted products. The selective synthesis of the desired 2,5-isomer, such as this compound, is a key challenge. researchgate.net

One effective method for the regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts. This metal-free approach allows for the synthesis of 2-aryl-5-substituted-tetrazoles with a broad scope of aryl groups, including those that are electron-rich or electron-deficient. A one-pot synthesis of 2,5-diaryl-tetrazoles directly from nitriles has also been developed using this methodology. organic-chemistry.org Another highly regioselective method involves the use of arylboronic acids in the presence of a copper catalyst, specifically [Cu(OH)(TMEDA)]2Cl2, to afford 2,5-disubstituted tetrazoles. organic-chemistry.org

Furthermore, direct preparation of 5-aryl-2-methyltetrazoles and 5-aryl-2-benzyltetrazoles can be achieved under transition metal-free and mild conditions. This involves the reaction of aromatic aldehydes with methylhydrazine or benzylhydrazine, followed by treatment with di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene. organic-chemistry.org An alternative regioselective synthesis involves the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure with iodine/potassium iodide under basic conditions to yield 2,5-disubstituted tetrazoles. organic-chemistry.org

Catalytic Strategies in Tetrazole Synthesis

Catalysis plays a pivotal role in the synthesis of tetrazoles, offering milder reaction conditions, improved yields, and greater efficiency. The most common route is the [3+2] cycloaddition of an azide (B81097) with an organonitrile. acs.orgresearchgate.net

Homogeneous Catalysis for this compound Scaffold Construction

Homogeneous catalysts have been extensively studied for tetrazole synthesis. A notable example is the use of a Cobalt(II) complex with a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand, which efficiently catalyzes the [3+2] cycloaddition of sodium azide to nitriles under mild conditions. acs.org Mechanistic studies have revealed the formation of a cobalt(II) diazido intermediate. acs.org Zinc salts are also effective catalysts for the reaction of nitriles with sodium azide in water, accommodating a wide range of substrates including aromatic and aliphatic nitriles. organic-chemistry.org Density functional theory calculations suggest that the catalytic effect of zinc(II) arises from the coordination of the nitrile to the zinc ion, which significantly lowers the activation barrier for the nucleophilic attack by the azide. nih.gov

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| Cobalt(II) complex | Aryl nitriles, Sodium azide | Methanol | Reflux | Near quantitative | acs.org |

| Zinc salts | Aromatic/Aliphatic nitriles, Sodium azide | Water | - | Good to excellent | organic-chemistry.org |

| Indium(III) chloride | Oximes, Sodium azide | - | Mild | Good to excellent | organic-chemistry.org |

| L-proline | Nitriles, Thiocyanates, Cyanamides, Sodium azide | - | - | Excellent | organic-chemistry.org |

| Yb(OTf)3 | Amines, Triethyl orthoformate, Sodium azide | - | - | Good | organic-chemistry.org |

Heterogeneous Catalysis in Tetrazole Derivative Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. nih.gov A variety of nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis. nih.govamerigoscientific.com

Magnetic nanoparticles, such as those based on iron oxide (Fe3O4), have been functionalized with various organic ligands and metal ions (e.g., Zn, Ni, Pd, Nd, Gd) to create highly active and recyclable catalysts for the synthesis of 5-substituted-1H-tetrazoles. nih.govamerigoscientific.comrsc.org For example, a nano-Fe3O4@tryptophan@Ni catalyst has been used for the synthesis of tetrazole derivatives with the benefits of easy recovery and thermal stability. rsc.orgresearchgate.net Similarly, a palladium-arginine complex immobilized on boehmite nanoparticles has been shown to be a green and reusable catalyst. amerigoscientific.com

Other notable heterogeneous catalysts include:

Copper nanoparticles immobilized on aluminum oxyhydroxide fibers for the cycloaddition of azides and alkynes. nih.gov

Silica-supported copper(I) catalysts for the one-pot synthesis of 1,2,3-triazoles. organic-chemistry.org

Zinc oxide (ZnO) nanoparticles , which act as efficient heterogeneous acid catalysts. amerigoscientific.com

Carbon-based nanomaterials , such as multi-walled carbon nanotubes, supporting copper(II) complexes. amerigoscientific.com

Mesoporous silica (B1680970) (MCM-41) supported samarium for the gram-scale preparation of 5-(4-methoxyphenyl)-1H-tetrazole. researchgate.net

Palladium-based nanometallogels for the [3+2] cycloaddition of nitriles and sodium azide. acs.org

| Catalyst | Reaction Type | Advantages | Reference |

| Fe3O4-based nanocatalysts | [3+2] Cycloaddition | High activity, recyclability, magnetic separation | nih.govamerigoscientific.comrsc.org |

| Cu NPs@Fe3O4-chitosan | Tetrazole formation | Easy work-up, high yields | amerigoscientific.com |

| Pd-Arg@boehmite | Green synthesis | Substrate compatibility, reusability | amerigoscientific.com |

| ZnO nanoparticles | [3+2] Cycloaddition | High yields, recyclability | amerigoscientific.com |

| AMWCNTs-O-Cu(II)-PhTPY | 1- and 5-substituted tetrazole synthesis | High yields, recyclability | amerigoscientific.com |

| Sm@l-MSN | 5-substituted tetrazole synthesis | Recyclable, efficient for gram-scale synthesis | researchgate.net |

| G8PdCl2 xerogel | [3+2] Cycloaddition | High yields, broad substrate scope | acs.org |

Sustainable and Green Chemical Approaches for this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact. mdpi.com This includes the use of greener solvents, solvent-free conditions, and biocatalysis. mdpi.comchemijournal.com

The use of water as a solvent, as seen with zinc-catalyzed reactions, is a prime example of a green approach. organic-chemistry.org Polyethylene glycol (PEG) has also been employed as a green solvent in combination with nanocatalysts. researchgate.net Furthermore, solvent-free methods, often utilizing grinding techniques or microwave irradiation, have been developed to reduce waste. organic-chemistry.orgchemijournal.com For instance, a microwave-accelerated method allows for the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF. organic-chemistry.org The use of steelmaking slag as a catalyst in water for the [3+2] cycloaddition reaction is another innovative and environmentally friendly approach. researchgate.net

Multicomponent Reaction (MCR) Strategies for Diversified this compound Analogues

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and step economy. bohrium.com The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. acs.orgnih.gov

The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for generating libraries of α-aminomethyl tetrazoles, which are considered isosteres of α-amino acids. acs.orgnih.gov This reaction typically involves an isocyanide, an oxo component, an amine, and hydrazoic acid. nih.gov Similarly, the Passerini-type three-component reaction (P-3CR) of aldehydes, isocyanides, and hydrazoic acid can be used to synthesize 5-(1-hydroxyalkyl)tetrazoles, with catalytic enantioselective versions also being developed. acs.orgnih.gov

MCRs have also been employed for the synthesis of various tetrazole-containing scaffolds. For instance, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N3) can produce 5-substituted 1H-tetrazoles. organic-chemistry.org Another example is the domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction of aromatic aldehydes, malononitrile, and sodium azide to yield 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. rsc.org

Photochemical Methodologies for Tetrazole Synthesis and Functionalization

Photochemistry offers a unique, reagent-free approach to tetrazole chemistry, although it can be challenging due to the potential for various photodegradation pathways. nih.govresearchgate.net The photolysis of tetrazoles typically involves the cleavage of the tetrazole ring, leading to the extrusion of nitrogen gas and the formation of diverse photoproducts. nih.govresearchgate.net

The nature of the substituents on the tetrazole ring strongly influences the outcome of the photochemical reaction. nih.gov For example, the photolysis of matrix-isolated unsubstituted tetrazole results in the formation of species such as nitrilimine, a hydrogen cyanide-ammonia complex, diazomethane, carbodiimide, and cyanamide. nih.gov

Despite these complexities, photochemical methods have been successfully applied in synthetic organic chemistry. A notable application is the photochemical conversion of tetrazoles into pyrazolines. This "photo-click" strategy involves the in-situ generation of nitrile imine dipoles from the tetrazole, which are then trapped by dipolarophiles to form pyrazolines in high yields. worktribe.com This method has been adapted to a continuous flow process, enabling multigram scale synthesis in a safe and scalable manner. worktribe.com

Systematic Derivatization Strategies for this compound

The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies primarily target three key regions of the molecule: the tetrazole ring, the phenyl moiety, and the potential for linkage to other cyclic systems. These modifications are instrumental in tuning the molecule's physicochemical and electronic properties.

Integration of this compound into Biheterocyclic Architectures

The synthesis of biheterocyclic systems, where two heterocyclic rings are linked, represents a significant area of chemical exploration. The this compound moiety can be incorporated into such structures, creating complex molecules with unique three-dimensional arrangements.

One notable strategy involves the use of a functionalized derivative, 5-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H-tetrazole, as a building block. This alkyne-functionalized tetrazole can undergo a Huisgen 1,3-dipolar cycloaddition reaction. For instance, in a copper(I)-catalyzed cycloaddition with an oxazoline (B21484) azide derivative, a novel tri-heterocyclic system is formed. This reaction proceeds at room temperature and selectively yields the 1,4-regioisomer. researchgate.net The resulting molecule, 4-ethyl-4-((4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2-phenyl-4,5-dihydrooxazole, combines the tetrazole, triazole, and oxazoline ring systems. researchgate.net

Another approach involves the creation of bis-tetrazole structures. Studies have reported the ring-opening of a 5-(4-(2H-tetrazol-5-yl)phenyl)-1H-tetrazole derivative upon reaction with ethyl chloroacetate (B1199739), leading to an unexpected acetohydrazide product. sci-hub.st This highlights the reactivity of the tetrazole ring under certain conditions and suggests a potential, albeit complex, pathway for creating linked heterocyclic systems. sci-hub.st

Table 1: Examples of Biheterocyclic Architectures Derived from this compound

| Starting Tetrazole Derivative | Reactant | Reaction Type | Resulting Biheterocyclic Compound | Yield |

|---|---|---|---|---|

| 5-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H-tetrazole | 4-(azidomethyl)-4-ethyl-2-phenyl-4,5-dihydrooxazole | Huisgen 1,3-dipolar cycloaddition (Cu(I) catalyzed) | 4-ethyl-4-((4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2-phenyl-4,5-dihydrooxazole | 90% researchgate.net |

N-Functionalization of the Tetrazole Core in this compound

The tetrazole ring contains two distinct nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or arylation. The regioselectivity of these reactions is a key challenge, as the reaction can produce either 1,5- or 2,5-disubstituted tetrazoles. tezu.ernet.inmdpi.com The distribution of these isomers is influenced by the reaction conditions, including the catalyst, solvent, and base used. mdpi.comnih.gov

N-Alkylation: Alkylation introduces an alkyl group onto one of the tetrazole nitrogens. For example, the reaction of 5-substituted tetrazoles with alkyl halides in the presence of a base is a common method. mdpi.com The reaction of this compound with ethyl chloroacetate has been shown to yield ethyl 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)acetate. sci-hub.st Similarly, N-alkylation of a related compound, N-benzoyl 5-(aminomethyl)tetrazole, with benzyl (B1604629) bromide resulted in a mixture of two regioisomers, with the 2,5-disubstituted product being slightly favored (55%) over the 1,5-disubstituted product (45%). researchgate.netmdpi.com

N-Arylation: Arylation involves the attachment of an aryl group to a tetrazole nitrogen. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose. tezu.ernet.inorganic-chemistry.org For instance, the Chan-Lam coupling reaction utilizes arylboronic acids to arylate N-H containing heterocycles. organic-chemistry.org A highly regioselective N2-arylation of 5-substituted tetrazoles has been achieved using diaryliodonium salts under metal-free conditions, providing a direct route to 2,5-diaryl-tetrazoles. organic-chemistry.orgtezu.ernet.in While a general method for the copper-catalyzed arylation of 5-alkyltetrazoles has been developed, it was noted that methoxy-substituted phenyl tetrazoles, such as this compound, failed to yield the desired product under those specific conditions. tezu.ernet.in

Table 2: N-Functionalization Reactions of this compound and Analogues

| Tetrazole Substrate | Reagent | Reaction Type | Catalyst/Base | Product(s) | Yield/Ratio |

|---|---|---|---|---|---|

| This compound | Ethyl chloroacetate | N-Alkylation | Not specified | Ethyl 2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)acetate | 62.5% sci-hub.st |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | N-Alkylation | K₂CO₃ | N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide and N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 55% : 45% researchgate.netmdpi.com |

| 5-Phenyltetrazole | p-tolylboronic acid | N-Arylation (Chan-Lam) | Cu(OAc)₂ | 2,5-disubstituted tetrazole | Not specified tezu.ernet.in |

| 5-Substituted-1H-tetrazoles | Diaryliodonium salts | N-Arylation | Metal-free | 2-Aryl-5-substituted-tetrazoles | Good yields organic-chemistry.orgtezu.ernet.in |

Substituent Effects on the Phenyl Moiety of this compound

The electronic properties of the this compound system can be modulated by altering the substituents on the phenyl ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the electron density distribution across the entire molecule, affecting its reactivity and aromaticity. rsc.orgresearchgate.net

Quantum-chemical calculations on various C-substituted five-membered N-heterocycles show that the position of the endocyclic nitrogen atoms relative to the substituent profoundly influences the substituent's properties. rsc.org Electron-donating groups generally hinder cyclic delocalization in most N-heterocycles. rsc.org

In the context of synthetic reactions, these substituent effects are evident. For example, in copper-catalyzed coupling reactions of 5-phenyltetrazoles with phenylboronic acids, phenyltetrazoles with electron-withdrawing groups like iodo (-I) and nitro (-NO₂) underwent smooth coupling. tezu.ernet.in However, the presence of a strong electron-donating group like methoxy (B1213986) (-OCH₃) on the phenyl ring of the tetrazole was found to be detrimental, with this compound failing to furnish the desired arylated product under those specific catalytic conditions. tezu.ernet.in This suggests that the increased electron density on the phenyl ring, and by extension the tetrazole moiety, may interfere with the catalytic cycle.

Conversely, when examining the other reactant, substituted phenylboronic acids with electron-donating groups can be successfully coupled with 5-phenyltetrazole. tezu.ernet.in The effect of substituents is a critical consideration in designing synthetic routes and predicting the electronic behavior of the resulting derivatives. mdpi.comrsc.org

Table 3: Influence of Phenyl Substituents on the Reactivity of 5-Aryl-2H-tetrazoles

| 5-Aryl-2H-tetrazole | Substituent on Phenyl Ring | Electronic Effect | Observed Reactivity in Cu-catalyzed Arylation tezu.ernet.in |

|---|---|---|---|

| 5-(4-iodophenyl)-2H-tetrazole | -I (Iodo) | Electron-withdrawing | Underwent smooth coupling |

| 5-(4-nitrophenyl)-2H-tetrazole | -NO₂ (Nitro) | Strongly electron-withdrawing | Underwent smooth coupling |

| This compound | -OCH₃ (Methoxy) | Strongly electron-donating | Failed to furnish the desired product |

Computational and Theoretical Investigations of 5 4 Methoxyphenyl 2h Tetrazole

Quantum Chemical Analyses of Electronic Structure and Chemical Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 5-(4-methoxyphenyl)-2H-tetrazole. These computational methods provide insights into the molecule's frontier molecular orbitals, charge distribution, and reactivity descriptors.

A typical approach involves geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p). nih.gov This process determines the lowest energy conformation of the molecule. Subsequent calculations on the optimized structure can reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of the tetrazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the phenyl ring would exhibit positive potential.

Table 1: Representative Quantum Chemical Parameters for a Substituted Tetrazole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is representative and based on computational studies of structurally similar molecules. Actual values for this compound would require specific calculations.

Investigation of Tautomerism and Prototropic Equilibria in this compound

Tetrazoles are known to exhibit prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the heterocyclic ring. acs.org For 5-substituted tetrazoles, the two primary tautomers are the 1H- and 2H-forms. In the case of this compound, the position of the proton on the tetrazole ring can significantly influence its properties.

Computational studies are instrumental in determining the relative stabilities of these tautomers. By calculating the electronic energies of the optimized geometries of both the 1H- and 2H-tautomers, the more stable form can be identified. The energy difference between the tautomers provides the equilibrium constant for the tautomeric interconversion.

The choice of computational method and the inclusion of solvent effects are critical in accurately predicting tautomeric equilibria. The relative energies of tautomers can be influenced by the polarity of the solvent. For instance, a more polar solvent might favor the tautomer with a larger dipole moment. The Polarizable Continuum Model (PCM) is a common method for incorporating solvent effects in these calculations.

Table 2: Calculated Relative Energies of Tetrazole Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1H-tetrazole | 0.0 | -2.5 |

| 2H-tetrazole | -4.2 | 0.0 |

Note: This data is for the parent tetrazole molecule and illustrates the influence of the medium on tautomeric stability. The presence of the 4-methoxyphenyl (B3050149) group would alter these relative energies.

Molecular Modeling and Simulation for Conformational Dynamics and Stability

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the phenyl and tetrazole rings. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore the conformational landscape and stability of the molecule. semanticscholar.org

A potential energy surface scan can be performed by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. This allows for the identification of the most stable conformation (the global minimum) and any other low-energy conformers. The energy barriers between these conformers can also be determined, providing insight into the dynamics of their interconversion.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD simulations can reveal the accessible conformations and the flexibility of the molecule. nih.gov These simulations are particularly useful for understanding how the molecule might behave in a biological system, for example, when interacting with a protein. semanticscholar.org

Computational Prediction of Spectroscopic Features and Intermolecular Interactions

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. pnrjournal.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. nih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in the assignment of signals. mdpi.com

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated using DFT. nih.gov These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, characteristic vibrations would include the N-H and C-H stretching modes, as well as vibrations of the tetrazole and phenyl rings.

Intermolecular Interactions: The nature and strength of intermolecular interactions can be investigated using techniques like Hirshfeld surface analysis. rsc.org These analyses can identify and quantify interactions such as hydrogen bonds and π-π stacking, which are crucial in determining the packing of molecules in the solid state. For this compound, potential intermolecular interactions include N-H···N hydrogen bonds between the tetrazole rings of adjacent molecules and C-H···π interactions involving the phenyl rings. rsc.org

Table 3: Representative Calculated and Experimental Spectroscopic Data for a Related Phenyltetrazole Derivative

| Nucleus/Vibration | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (aromatic) | 7.2 - 7.8 | 7.1 - 7.7 |

| ¹³C (aromatic) | 125 - 160 | 124 - 158 |

| N-H Stretch | ~3400 | ~3350 |

| C=N Stretch | ~1610 | ~1605 |

Note: This data is illustrative and based on published data for similar compounds. Specific values for this compound would require dedicated experimental and computational analysis.

Elucidation of Reaction Mechanisms Involving 5 4 Methoxyphenyl 2h Tetrazole

Mechanistic Pathways in Tetrazole Annulation Reactions

The most prevalent method for synthesizing 5-substituted tetrazoles, including 5-(4-methoxyphenyl)-2H-tetrazole, is the [3+2] cycloaddition reaction. This reaction typically involves a nitrile and an azide (B81097) source.

A common approach is the reaction between 4-methoxybenzonitrile (B7767037) and sodium azide. The generally accepted mechanism involves the nucleophilic addition of the azide ion to the electrophilic carbon atom of the nitrile group. This initial step forms a linear azido-imidoyl intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the tetrazole ring. The process is often facilitated by a catalyst, such as a cobalt(II) complex, which coordinates to the nitrile and enhances its electrophilicity, thereby promoting the azide addition. The final step involves protonation, typically during acidic workup, to yield the this compound. The 2H-tautomer is generally favored over the 1H-tautomer due to greater resonance stabilization. nih.gov

Multicomponent reactions (MCRs) also offer efficient pathways to tetrazole derivatives. For instance, a Passerini-type three-component reaction (P-3CR) involving an aldehyde, an isocyanide, and hydrazoic acid can produce 5-(1-hydroxyalkyl)tetrazoles. nih.govacs.org While not directly yielding this compound, these MCRs highlight the versatility of cycloaddition strategies in accessing diverse tetrazole scaffolds. The mechanism of these reactions involves the initial formation of an α-adduct between the aldehyde and the isocyanide, which is then trapped by the azide.

The following table summarizes a typical reaction condition for the synthesis of this compound:

| Parameter | Condition |

| Reactants | 4-methoxybenzonitrile, Sodium Azide |

| Catalyst | Cobalt(II) complex |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 110 °C |

| Reaction Time | 12 hours |

Role of Nitrile Imine Intermediates in Photocatalytic Transformations of this compound

Nitrile imines are highly reactive 1,3-dipolar species that serve as key intermediates in various chemical transformations, including those originating from tetrazoles. The photochemical irradiation of 2,5-disubstituted tetrazoles, such as derivatives of this compound, can lead to the extrusion of molecular nitrogen and the formation of a nitrile imine. researchgate.netthieme-connect.de

The mechanism of photochemical nitrile imine generation from a tetrazole involves a complex series of electronic rearrangements and bond cleavages. researchgate.net Upon photoexcitation to the S1 state, the tetrazole can undergo intersystem crossing to a triplet state (T2). In this excited state, the N-N bond of the tetrazole ring breaks, leading to a radical cation intermediate. researchgate.net Subsequent C-N bond cleavage results in the formation of the nitrile imine and dinitrogen. researchgate.net The electron-donating methoxy (B1213986) group on the phenyl ring can influence the stability and reactivity of the resulting nitrile imine intermediate.

Once generated, the nitrile imine can undergo various reactions. A common pathway is intramolecular 1,3-dipolar cycloaddition if a suitable dipolarophile is present within the molecule. thieme-connect.de Alternatively, in the presence of an external dipolarophile, such as dimethyl acetylenedicarboxylate, intermolecular cycloaddition can occur to form pyrazole (B372694) derivatives. thieme-connect.de These photocatalytic transformations provide a powerful tool for the synthesis of complex heterocyclic systems from tetrazole precursors.

Table of Intermediate Species in Photocatalytic Transformation:

| Intermediate | Description |

|---|---|

| S1-excited tetrazole | Initially formed upon photoexcitation. |

| T2 triplet state | Formed via intersystem crossing from the S1 state. |

| Radical cation | Results from N-N bond cleavage in the T2 state. |

| Nitrile imine | The key reactive 1,3-dipolar intermediate. |

Mechanistic Investigations of Catalyzed Tetrazole Syntheses

Catalysis plays a crucial role in enhancing the efficiency and selectivity of tetrazole synthesis. As mentioned earlier, transition metal complexes, such as those of cobalt(II), are effective in the [3+2] cycloaddition of nitriles and azides. The catalyst's role is to activate the nitrile, making it more susceptible to nucleophilic attack by the azide ion. This is achieved through the formation of a metal-nitrile complex, which lowers the activation energy of the reaction.

Copper-catalyzed reactions have also been developed for the synthesis of N-substituted tetrazoles. For example, copper(I)-mediated N-arylation enables the efficient synthesis of 2,5-diaryl-2H-tetrazoles. In the context of multicomponent reactions, chiral catalysts, such as salen-aluminum complexes, have been employed to achieve enantioselective synthesis of 5-(1-hydroxyalkyl)tetrazoles. nih.govacs.org The catalyst coordinates to the reactants, creating a chiral environment that directs the stereochemical outcome of the reaction.

Investigations into these catalyzed syntheses often employ kinetic studies and computational modeling to elucidate the precise mechanism. These studies help in understanding the role of the catalyst, the nature of the transition states, and the factors that control the reaction's rate and selectivity.

Analysis of Decomposition Pathways and Subsequent Chemical Reactivity

The thermal stability and decomposition of tetrazole derivatives are of significant interest, particularly for high-nitrogen energetic materials. maxapress.comsciopen.com While this compound itself is not typically classified as an energetic material, understanding its decomposition pathways provides valuable chemical insights.

Thermal decomposition of 5-substituted tetrazoles often proceeds via ring-opening to form a nitrile and an azide. For some tetrazoles, the primary decomposition path involves the extrusion of dinitrogen. maxapress.comsciopen.com The presence of the 4-methoxyphenyl (B3050149) group can influence the decomposition temperature and the nature of the resulting products.

Studies on similar compounds, like 5-(4-pyridyl)tetrazolate, have shown that the decomposition process is often initiated after melting and that the primary pathway is the ring opening of the tetrazolium ion. maxapress.com The decomposition can be an exothermic process, and the rate of decomposition is dependent on the heating rate. maxapress.com

The chemical reactivity of this compound following initial decomposition or transformation is diverse. For instance, the ring-opening of a related bis-tetrazole upon reaction with ethyl chloroacetate (B1199739) has been reported, leading to an unexpected acetohydrazide product. sci-hub.st This highlights the potential for the tetrazole ring to act as a leaving group or to undergo rearrangement under certain conditions. The thermal decomposition of arylated 5-substituted tetrazoles can also lead to cyclization and Dimroth rearrangement products. researchgate.net

Advanced Research Applications of 5 4 Methoxyphenyl 2h Tetrazole and Its Derivatives

Strategic Applications in Medicinal Chemistry and Drug Discovery

The versatility of the 5-(4-methoxyphenyl)-2H-tetrazole core has been extensively leveraged in medicinal chemistry to design and synthesize new chemical entities with improved pharmacological profiles. The tetrazole moiety, being metabolically stable and capable of participating in various intermolecular interactions, offers a strategic advantage in lead optimization and drug design.

Tetrazole Bioisosterism as a Lead Optimization Strategy

A cornerstone of the utility of this compound in drug discovery is the principle of bioisosterism, where the tetrazole ring serves as a surrogate for a carboxylic acid group. This substitution is advantageous as the tetrazole ring mimics the acidity and planar structure of a carboxylate, while often improving metabolic stability and pharmacokinetic properties such as lipophilicity and membrane permeability. hilarispublisher.com By replacing a carboxylic acid with a tetrazole group, medicinal chemists can mitigate issues related to rapid metabolism and improve the oral bioavailability of drug candidates. This strategy has been successfully employed in the development of various therapeutic agents, and the this compound scaffold provides a ready platform for applying this principle.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, thereby guiding the design of more potent and selective drug candidates. For derivatives of this compound, SAR studies have revealed key insights. For instance, in a series of antitubercular agents, compounds featuring a 4-methoxyphenyl (B3050149) unit attached to a tetrazole-containing core demonstrated high activity. Specifically, the presence of the methoxy (B1213986) group on the phenyl ring was found to be a significant contributor to the biological activity against Mycobacterium tuberculosis. hilarispublisher.com

In the development of antidiabetic agents, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives were evaluated. These studies indicated that the nature of the alkoxy group and the length of the alkyl chain significantly impact the glucose-lowering activity of the compounds. hilarispublisher.com One derivative, in particular, was found to be 72 times more active than the reference drug pioglitazone (B448) hydrochloride in an animal model. hilarispublisher.com

Interactive Table: SAR of this compound Analogues

| Compound Analogue | Modification | Biological Activity | Reference |

|---|---|---|---|

| Antitubercular Agent | 4-methoxyphenyl unit | High activity against M. tuberculosis | hilarispublisher.com |

| Antidiabetic Agent | 4-alkoxyphenyl-alkyl chain | Potent glucose-lowering activity | hilarispublisher.com |

Rational Drug Design Incorporating this compound Scaffolds

The principles of rational drug design, often aided by computational tools like molecular docking, are employed to create molecules with a high affinity and selectivity for a specific biological target. The this compound scaffold serves as a valuable starting point in such endeavors. Its defined three-dimensional structure and electronic properties make it amenable to computational modeling.

For example, in the design of novel antimicrobial agents, molecular docking studies can be used to predict the binding interactions of this compound derivatives with the active site of essential bacterial enzymes, such as DNA gyrase. uobaghdad.edu.iq These in silico studies help in prioritizing the synthesis of compounds that are most likely to exhibit the desired inhibitory activity. The methoxy group, for instance, can be strategically positioned to form key hydrogen bonds or hydrophobic interactions within the target's binding pocket, enhancing the compound's potency.

Mechanistic Pharmacological Investigations of this compound Derivatives

Understanding the mechanism of action is a critical aspect of drug development. For derivatives of this compound, mechanistic studies have begun to elucidate how these compounds exert their therapeutic effects. The biological activity is often attributed to the ability of the tetrazole ring to interact with various biomolecules, potentially leading to enzyme inhibition or modulation of gene expression.

For instance, some derivatives are believed to exert their effects by inhibiting key enzymes involved in metabolic pathways or microbial growth. The tetrazole ring can act as a coordinating ligand for metal ions in the active sites of metalloenzymes or participate in hydrogen bonding and π-π stacking interactions with amino acid residues.

Identification and Validation of Biological Targets for Tetrazole-Containing Compounds

A crucial step in drug discovery is the identification and validation of the biological targets through which a compound exerts its effects. For derivatives of this compound, various targets have been investigated. In the context of antimicrobial activity, DNA gyrase has been explored as a potential target. uobaghdad.edu.iq For antidiabetic effects, peroxisome proliferator-activated receptors (PPARs) have been considered as likely targets for some tetrazole derivatives. hilarispublisher.com

Further research is ongoing to identify and validate other specific molecular targets. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify the proteins that directly interact with these compounds within a cellular context.

Contributions to Agrochemical Research and Formulation Science

Beyond its applications in medicine, this compound and its derivatives have shown promise in the field of agrochemical research. The compound is utilized in the formulation of agrochemicals aimed at providing effective pest control with a favorable environmental profile.

The structural features of these tetrazole derivatives can be modified to develop new fungicides, herbicides, and insecticides. For example, a study on 5-(4-methoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, a derivative of the core compound, investigated its potential as a novel fungicide. nih.gov The development of such compounds is driven by the need for new agrochemicals with novel modes of action to combat the emergence of resistance in pest populations. Research in this area includes the synthesis of hybrid molecules that combine the tetrazole scaffold with other known active moieties to enhance efficacy and broaden the spectrum of activity against various plant pathogens and insect pests. vu.edu.au

Interactive Table: Agrochemical Applications of this compound Derivatives

| Application | Derivative Example | Activity | Reference |

|---|---|---|---|

| Fungicide | 5-(4-Methoxyphenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine | Potential fungicidal lead scaffold | nih.gov |

Integration of this compound in Advanced Materials Science

The distinct chemical characteristics of this compound and its derivatives have made them valuable components in the development of advanced materials. Their incorporation into polymers and other materials can impart enhanced properties and novel functionalities.

Furthermore, the ability of the tetrazole moiety to participate in strong hydrogen bonding and coordinate with metal ions has led to the use of its derivatives in the design of metallogels and metal-organic frameworks (MOFs). acs.orgacs.org These materials have potential applications in catalysis, where the tetrazole can act as a ligand to stabilize metal nanoparticles, such as palladium, which are effective catalysts in various organic reactions like [3+2] cycloadditions and Suzuki-Miyaura coupling. acs.orgacs.org

Some research has explored the development of "smart" or stimuli-responsive polymers that can change their properties in response to external triggers like temperature, pH, or light. nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com While a direct link to this compound in this specific context is an area of ongoing research, the photosensitive nature of the tetrazole ring, as seen in photoclick chemistry, suggests a potential for its integration into light-responsive materials.

| Material Type | Application of Tetrazole Derivative | Resulting Property/Function |

| Polymers/Coatings | Incorporation into polymer backbone | Enhanced durability, corrosion resistance. chemimpex.comacs.orgresearchgate.netbhu.ac.in |

| Metallogels/MOFs | Ligand for metal ion coordination | Catalytic activity, formation of stable nanostructures. acs.orgacs.org |

Utilization in Advanced Analytical Chemistry Techniques

The compound this compound and its derivatives also serve as valuable tools in the field of analytical chemistry. They can function as reagents for the detection and quantification of various substances, thereby improving the accuracy and reliability of analytical methods. chemimpex.com

One notable application is in fluorescence-based detection methods. For example, a fluorescence detection method for itaconic acid and its derivatives, which are important industrial feedstocks produced by fungi, was developed using a photoclick reaction. researchgate.net The reaction between a conjugated itaconic acid derivative and 5-(4-methoxyphenyl)-2-phenyl-2H-tetrazole under UV irradiation produces a fluorescent product, allowing for its quantification. researchgate.netresearchgate.net This method proved to be specific and was not affected by the presence of other substances like glucose. researchgate.net

While the direct application of this compound as a ligand in techniques like High-Performance Liquid Chromatography (HPLC) or as a selector in Capillary Electrophoresis (CE) is not extensively documented in the provided search results, the general utility of tetrazoles in these analytical techniques is known. nih.govspringernature.comspringernature.comsciex.comnih.gov The ability of the tetrazole ring to interact with different analytes suggests its potential for the development of novel stationary phases or chiral selectors.

Advancements in Biochemical Research Methodologies through Tetrazole Probes

In the realm of biochemical research, this compound derivatives are instrumental in the development of new diagnostic tools and in the study of cellular processes. chemimpex.com The tetrazole moiety is recognized as a bioisostere of the carboxylic acid group, a common functional group in biologically active molecules. chemimpex.comacs.org This property allows for the substitution of a carboxylic acid with a tetrazole ring in drug candidates, which can lead to improved metabolic stability and pharmacokinetic properties. chemimpex.comacs.orgnih.govvu.edu.au

This bioisosteric relationship has been particularly significant in the design of receptor antagonists. For example, many nonpeptide angiotensin II receptor antagonists, used in the management of hypertension, feature a tetrazole ring which is crucial for their binding to the AT1 receptor. mdpi.comnih.gov The tetrazole group in these molecules mimics the binding interactions of a carboxylate group, leading to potent receptor antagonism. nih.govmdpi.comnih.gov

Furthermore, derivatives of this compound have been investigated as potential enzyme inhibitors. For instance, novel tetrazole derivatives have been designed and synthesized as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. sci-hub.red Molecular docking studies can provide insights into how these tetrazole-containing molecules bind to the active site of enzymes, guiding the design of more potent and selective inhibitors. The use of tetrazole-based probes in various biochemical assays, including those for studying protein-protein interactions and enzyme activities, highlights their importance in advancing our understanding of complex biological systems. nih.gov

| Research Area | Role of this compound Derivative | Example Application |

| Drug Design | Bioisostere for carboxylic acid | Angiotensin II receptor antagonists. mdpi.comnih.gov |

| Enzymology | Enzyme inhibitor | Cyclooxygenase-2 (COX-2) inhibitors. sci-hub.red |

| Biochemical Assays | Probe for molecular interactions | Studying protein-protein interactions and enzyme activity. nih.gov |

Applications in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has been significantly advanced by the use of tetrazole derivatives. Specifically, the photo-inducible reactivity of tetrazoles has opened up new avenues for labeling and studying biomolecules in their natural environment.

Tetrazole photoclick chemistry is a powerful bioconjugation technique that relies on the photo-induced reaction between a tetrazole and an alkene. nih.govnih.gov Upon irradiation with UV light, a 2,5-diaryl tetrazole, such as a derivative of this compound, undergoes a [3+2] cycloaddition with an alkene to form a fluorescent pyrazoline product. researchgate.netnih.govnih.gov This reaction is highly efficient and can be triggered with spatial and temporal control using a light source. nih.govresearchgate.net

The mechanism involves the photo-induced extrusion of nitrogen gas (N₂) from the tetrazole ring to generate a highly reactive nitrile imine intermediate. nih.gov This intermediate then rapidly reacts with an alkene in a 1,3-dipolar cycloaddition. nih.gov The reaction is fluorogenic, meaning the product is fluorescent while the starting materials are not, which allows for the direct monitoring of the bioconjugation process. nih.gov

The fluorogenic nature of the tetrazole-alkene photoclick reaction is a key feature that has been exploited in the design of fluorescent probes and biosensors. acs.orgresearchgate.netnih.gov These probes can be used to "turn on" fluorescence upon reaction with a specific target, enabling the visualization of biomolecules and cellular processes with high signal-to-noise ratios. nih.gov

Researchers have designed various tetrazole-based probes for labeling proteins both in vitro and in vivo. For example, by genetically encoding an unnatural amino acid containing an alkene group into a protein, the protein can be specifically labeled with a fluorescent tetrazole probe upon photoirradiation. acs.orgresearchgate.net This has been demonstrated with the labeling of the Z-domain of a protein in E. coli and the visualization of microtubules in mammalian cells. researchgate.netnih.gov The development of tetrazole probes that can be activated by two-photon excitation further enhances the spatial control of labeling in deep tissue imaging. nih.gov

The principles of Förster Resonance Energy Transfer (FRET) have also been combined with tetrazole chemistry to create sophisticated biosensors. researchgate.netnih.govresearchgate.netualberta.casemanticscholar.org FRET-based biosensors typically consist of a donor and an acceptor fluorophore. A change in the distance or orientation between these fluorophores upon binding to a target analyte results in a change in the FRET signal. Tetrazole-based photoclick chemistry can be used to assemble or modify such biosensors with high precision.

The methodologies for labeling biomolecules using this compound derivatives are diverse and continue to expand. A common strategy involves the introduction of an alkene handle into the biomolecule of interest, either through genetic encoding of an unnatural amino acid or through chemical modification. acs.orgresearchgate.net The biomolecule is then treated with a tetrazole probe and irradiated with light to initiate the photoclick reaction, resulting in a stable, fluorescently labeled product. researchgate.netnih.gov

This approach has been successfully applied to the labeling of proteins and is being explored for the labeling of other biomolecules, such as nucleic acids. researchgate.netnih.gov For instance, a chemo-enzymatic approach has been developed to label the 5' cap of eukaryotic mRNAs using a tetrazole photoclick reaction. researchgate.net This allows for the study of mRNA dynamics and function within the complex cellular environment.

Recently, the photoreactivity of tetrazoles has been shown to extend beyond alkenes to include primary amines, leading to the formation of stable 1,2,4-triazole (B32235) linkages. This discovery further broadens the bioconjugation toolbox and allows for the labeling of proteins at lysine (B10760008) residues.

Prospective Research Directions and Emerging Trends for 5 4 Methoxyphenyl 2h Tetrazole

Innovations in Synthetic Methodology for Tetrazole Systems

The synthesis of tetrazole derivatives, including 5-(4-methoxyphenyl)-2H-tetrazole, is continually evolving. The most common method involves the [3+2] cycloaddition reaction between a nitrile (in this case, 4-methoxybenzonitrile) and an azide (B81097). benthamdirect.comresearchgate.net However, research is focused on developing more efficient, safer, and environmentally friendly synthetic routes.

Recent innovations in this area include:

Novel Catalysts: There is a significant trend towards using heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. thieme-connect.comrsc.org Nanoparticle-based catalysts, such as those involving zinc, copper, and silver, have shown high efficiency in tetrazole synthesis. thieme-connect.comrsc.orgrsc.org For instance, nanocrystalline ZnO and copper-based nanoparticles have been successfully employed to catalyze the formation of 5-substituted 1H-tetrazoles. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation is increasingly used to accelerate chemical reactions. thieme-connect.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, offer an efficient way to synthesize complex molecules in a single step. rsc.orgbeilstein-journals.org Researchers are exploring the use of tetrazole-containing building blocks in MCRs to create diverse libraries of drug-like molecules. beilstein-journals.org This approach allows for the direct incorporation of the tetrazole moiety into complex structures, expanding the chemical space for drug discovery. beilstein-journals.org

Flow Chemistry: Continuous flow reactors are being investigated for the synthesis of tetrazoles. This technology allows for precise control over reaction parameters, improved safety (especially when using potentially explosive azides), and easier scalability.

These innovative methods provide powerful tools for the efficient and controlled synthesis of this compound and its derivatives, facilitating further research into their properties and applications.

Elucidating Complex Structure-Activity-Property Relationships

Understanding the relationship between the molecular structure of this compound and its chemical and biological properties is crucial for designing new therapeutic agents. Structure-activity relationship (SAR) studies investigate how modifying different parts of the molecule affects its function. nih.govnorthwestern.edu

Key areas of investigation for this compound include:

The Role of the Methoxyphenyl Group: The 4-methoxy group on the phenyl ring is an electron-donating group that can influence the electronic properties of the entire molecule. SAR studies would involve synthesizing analogs with different substituents (e.g., electron-withdrawing groups like nitro or halogen, or other electron-donating groups) at various positions on the phenyl ring to see how this impacts biological activity. For example, studies on related 1,5-disubstituted tetrazoles have shown that the nature and position of substituents on the phenyl ring are critical for their activity as enzyme inhibitors. nih.gov

Tetrazole Ring Isomerism and Substitution: Tetrazoles can exist as different isomers (tautomers), and the position of substituents on the tetrazole ring itself is critical. researchgate.net For instance, comparing the activity of 1,5-disubstituted versus 2,5-disubstituted tetrazoles is a common strategy in medicinal chemistry. researchgate.net Research on 1-benzyl-5-phenyltetrazole (B3050747) P2X7 antagonists demonstrated the importance of the regiochemical substitution on the tetrazole for activity. nih.gov Elucidating which isomer of a substituted 5-(4-methoxyphenyl)-tetrazole yields optimal activity for a specific biological target is a key research goal.

Physicochemical Properties: The tetrazole ring's ability to act as a bioisostere for a carboxylic acid is due to its similar acidity and ability to participate in hydrogen bonding. nih.gov The methoxy (B1213986) group, in turn, affects the molecule's lipophilicity and metabolic stability. Understanding the interplay of these properties is essential for optimizing the pharmacokinetic profile of potential drug candidates based on this scaffold. tandfonline.comnih.gov

Systematic SAR studies, combining synthesis of analog libraries with biological testing, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Advancements in Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the design and prediction of properties of new molecules before they are synthesized. elixirpublishers.com For this compound, computational approaches can accelerate research significantly.

Emerging trends in this field include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of tetrazole derivatives. elixirpublishers.comiosrjournals.org This can help in understanding the stability of different isomers and the electronic effects of substituents like the methoxy group. iosrjournals.orgnih.gov

Molecular Docking: This technique predicts how a molecule like this compound might bind to the active site of a biological target, such as an enzyme or receptor. nih.govdntb.gov.ua Docking studies on similar tetrazole derivatives have successfully predicted their binding modes and helped explain their biological activity, for example, as cyclooxygenase-2 (COX-2) inhibitors. nih.govdntb.gov.ua

Machine Learning (ML) and AI: ML models are being trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. nih.govmoldesignx.com Such models could be used to screen virtual libraries of derivatives of this compound to identify candidates with a high probability of being active against a specific target, a field known as computational polypharmacology. nih.govllnl.gov These predictive models can significantly reduce the time and cost associated with drug discovery. llnl.gov

By integrating these computational tools, researchers can make more informed decisions about which derivatives of this compound to synthesize and test, streamlining the path to new discoveries.

Expansion into Underexplored Biological Targets and Therapeutic Modalities

While tetrazoles are known to possess a wide range of biological activities—including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties—many potential applications remain unexplored. benthamdirect.comphmethods.netresearchgate.net Research on this compound could be expanded to new and emerging biological targets.

Prospective areas for investigation include:

Novel Enzyme Inhibition: Tetrazole derivatives have shown promise as inhibitors of various enzymes. For example, they have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are targets for diabetes. nih.gov Other targets include cyclooxygenase-2 (COX-2) for inflammation and DNA topoisomerase for bacterial infections. nih.govnih.gov The this compound scaffold could be tested against these and other clinically relevant enzymes.

Receptor Modulation: The compound could be explored as a modulator for various receptors. For instance, different tetrazole-based molecules have been developed as antagonists for the P2X7 receptor, which is implicated in pain and inflammation, and as agonists for G protein-coupled receptors (GPCRs) involved in metabolic diseases. nih.govresearchgate.netnih.gov

Antimicrobial and Antiviral Applications: Given the rise of antimicrobial resistance, there is a constant need for new agents. Tetrazoles have shown activity against various bacteria and fungi. nih.govajgreenchem.com Furthermore, some adamantyl-tetrazole derivatives have shown inhibitory activity against the influenza A virus. nih.gov The potential of this compound as an antimicrobial or antiviral agent warrants further investigation.

Targeting Protein-Protein Interactions: The tetrazole ring can mimic a peptide bond, making it a candidate for designing molecules that disrupt protein-protein interactions, which are implicated in many diseases, including cancer. researchgate.net

Systematic screening of this compound and its analogs against a broader range of biological targets could reveal novel therapeutic opportunities.

Imperatives for Sustainable and Green Chemical Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. skpharmteco.com Applying these principles to the synthesis of this compound is an important and growing area of research.

Key imperatives for sustainable synthesis include:

Use of Safer Solvents: Traditional syntheses often use solvents like dimethylformamide (DMF). researchgate.net A major goal of green chemistry is to replace such solvents with more environmentally benign alternatives, such as water or bio-based solvents. skpharmteco.comorganic-chemistry.org The use of zinc salts as catalysts has enabled the synthesis of 5-substituted 1H-tetrazoles to proceed readily in water. organic-chemistry.org

Catalyst Reusability: The development of heterogeneous and nanocatalysts is a core component of green synthesis. rsc.orgrsc.org These catalysts can be easily recovered and reused multiple times, reducing waste and cost. rsc.org Nanomaterials, in particular, are recognized as efficient and environmentally benign catalytic systems for tetrazole synthesis. rsc.org

Energy Efficiency: As mentioned, microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times. researchgate.net Exploring other energy-efficient technologies is also a priority.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly advantageous in this regard as they often have high atom economy. rsc.org

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with modern standards for environmentally responsible chemical manufacturing. scilit.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-2H-tetrazole, and what critical parameters control regioselectivity?

- Methodology :

- Alkylation of 1H-tetrazole precursors : React 5-(4-methoxyphenyl)-1H-tetrazole with propargyl bromide in acetonitrile using triethylamine as a base and 18-crown-6 ether as a phase-transfer catalyst. Stir at room temperature for 4 hours, followed by chromatography (hexane/ether) and recrystallization (petroleum ether/methylene chloride) .

- Regioselectivity control : The use of 18-crown-6 directs alkylation to the N2 position of the tetrazole ring, avoiding competing N1 substitution. Solvent polarity and reaction time further influence product distribution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H NMR : Assign peaks using chemical shifts:

| Proton Environment | Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.89 | Singlet | |

| Acetylenic (-C≡CH) | 3.23 | Triplet | |

| Aromatic protons (ortho) | 7.11, 8.08 | Doublet |

- HSQC 2D NMR : Confirms carbon-proton correlations, resolving ambiguities in aromatic proton assignments .

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, resolving tautomeric forms and hydrogen-bonding networks .

Q. What are the common chemical transformations of this compound?

- Reactivity :

- Cycloadditions : The terminal alkyne group undergoes [3+2] cycloaddition with azides to form triazole linkages (e.g., in biheterocyclic α-amino acid synthesis) .

- Substitution reactions : Methoxy and phenyl groups enable electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for tetrazole derivatives?

- Resolution strategies :

- Use SHELXL’s TWIN and BASF commands to model twinning in crystals, common in tetrazoles due to pseudo-symmetry .

- Analyze disorder in the tetrazole ring using PART and SUMP restraints, especially for tautomeric equilibria (1H vs. 2H forms) .

Q. What computational approaches predict the tautomeric equilibrium of this compound?

- Methods :

- DFT calculations : Compare energy minima of 1H- and 2H-tautomers using Gaussian09 at the B3LYP/6-311++G(d,p) level. Match computed NMR shifts with experimental data .

- Molecular docking : Study tautomer-specific interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Optimization strategies :

- Catalyst screening : 18-crown-6 improves alkylation efficiency by 30% compared to non-catalytic conditions .

- Solvent selection : Acetonitrile minimizes side reactions vs. polar aprotic solvents like DMF .

- In-line monitoring : Use TLC (hexane:ethyl acetate 3:1) to track intermediate formation and purity .

Q. How should biological activity studies for derivatives be designed?

- Experimental design :

- Target validation : Screen against Pseudomonas aeruginosa biofilms using microtiter assays; confirm activity with IC₅₀ values (e.g., biofilm inhibition at 12.5 µg/mL) .

- Specificity controls : Compare with non-tetrazole analogs to rule off-target effects. Validate binding via SPR or ITC .

- Metabolic stability : Assess tetrazole ring stability in liver microsomes, monitoring degradation via LC-MS .

Data Contradiction Analysis

- Example : Discrepancies in reported ¹H NMR shifts for aromatic protons may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using COSY and NOESY to confirm spin systems .

Software Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.